molecular formula C10H6BrIN2O B13339989 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13339989
M. Wt: 376.98 g/mol
InChI Key: BCNQGRXELZYVCN-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine substituent at the 2-position and a 4-iodo-1H-pyrazole moiety at the 6-position of the benzene ring. The iodine atom in the pyrazole ring enhances its reactivity in Suzuki-Miyaura couplings, while the aldehyde group provides a site for further functionalization .

Properties

Molecular Formula

C10H6BrIN2O

Molecular Weight

376.98 g/mol

IUPAC Name

2-bromo-6-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6BrIN2O/c11-9-2-1-3-10(8(9)6-15)14-5-7(12)4-13-14/h1-6H

InChI Key

BCNQGRXELZYVCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)N2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions due to its bromine and iodine substituents. Key examples include:

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeConditionsProduct/ApplicationYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives for drug intermediates72–90%
Direct Arylation PdCl(C₃H₅)(dppb), KOAc, DMA, 150°CC5-arylated pyrazoles85%
Ullmann Coupling CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°CDiarylated benzaldehydes68%
  • Mechanistic Insight : The bromine atom undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate, facilitating coupling with arylboronic acids or aryl halides . Steric hindrance from ortho-substituents (e.g., 2-bromobenzonitrile) reduces yields to ~63% .

  • Selectivity : Bromine exhibits higher reactivity than iodine in these reactions due to favorable electronic and steric parameters .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring allows nucleophilic substitution at halogenated positions:

Table 2: Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldSource
Amines DMF, 120°C, 24hAromatic amine derivatives55–78%
Thiols K₂CO₃, DMSO, 100°CThioether-functionalized compounds60%
Hydroxide CuI, 1,10-phenanthroline, 130°CPhenolic derivatives48%
  • Kinetics : Iodine at the pyrazole’s 4-position is less reactive than bromine due to stronger C–I bond dissociation energy .

Oxidation and Reduction Reactions

The aldehyde group undergoes redox transformations:

Table 3: Redox Reactions of the Aldehyde Group

Reaction TypeConditionsProductNotesSource
Oxidation KMnO₄, H₂SO₄, 60°CCarboxylic acid derivativeRequires acidic conditions
Reduction NaBH₄, MeOH, 0°CPrimary alcohol derivativeRapid, high selectivity
  • Selectivity : Halogen substituents remain intact under mild reduction conditions.

Cyclization and Condensation Reactions

The aldehyde group facilitates cyclization with nitrogen nucleophiles:

Table 4: Cyclization Pathways

ReagentConditionsProductYieldSource
Hydrazine EtOH, reflux, 12hPyrazolo[1,5-a]pyridine derivatives74%
β-Dicarbonyls Acetic acid, O₂, 130°CFused heterocyclic compounds94%
  • Mechanism : Oxidative dehydrogenation with β-dicarbonyl compounds under oxygen atmosphere drives cyclization .

Steric and Electronic Effects

  • Steric Hindrance : Ortho-substituents on coupling partners (e.g., 2-bromobenzaldehyde) reduce yields by 20–30% compared to para-substituted analogs .

  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on aryl halides enhance coupling efficiency by stabilizing Pd intermediates .

Comparative Reactivity of Halogens

HalogenBond Strength (kJ/mol)Relative Reactivity in Cross-CouplingPreferred Reaction
Br285HighSuzuki, Ullmann
I234LowOxidative CDC

Data from .

Degradation Pathways

  • Debromination : Catalytic hydrogenation (Pd/C, H₂, EtOH) cleaves C–Br bonds selectively, yielding 5-arylated pyrazoles in 94% yield .

  • Hydrolysis : Prolonged exposure to aqueous base leads to aldehyde oxidation and pyrazole ring decomposition.

This compound’s dual halogenation and aldehyde functionality make it a valuable scaffold for synthesizing complex heterocycles and bioactive molecules. Optimized reaction conditions, particularly for palladium-catalyzed couplings, are critical for maximizing yields.

Scientific Research Applications

2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is an organic compound with a benzaldehyde functional group, a bromine atom, and an iodine-substituted pyrazole ring. It has a molecular formula of CHBrI N and a complex structure that allows for various chemical modifications. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, due to the presence of halogen substituents, which can significantly influence its reactivity and biological interactions.

Applications
this compound has applications across various fields:

  • Organic Synthesis It serves as a building block for creating more complex organic molecules. The aldehyde group can be used in oxidation reactions, while halogen substituents can be involved in substitution reactions.
  • Medicinal Chemistry It is investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects. The presence of halogens in its structure may enhance its binding affinity to specific molecular targets, influencing its biological activity.
  • Biochemical Probe It is studied for its role as a biochemical probe to study enzyme interactions. The aldehyde group and halogen substituents significantly influence its reactivity and binding affinity to molecular targets, which may lead to inhibition or activation of specific enzymes or receptors involved in various biological processes.

Research and Synthesis
Research indicates that this compound exhibits potential biological activities. The synthesis of this compound typically involves multi-step organic reactions.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameKey Features
2-Bromo-6-(1H-pyrazol-1-yl)benzaldehydeLacks the iodine substituent; may exhibit different reactivity and activity.
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehydeSimilar structure but different substitution patterns; variations in properties.
3-(4-Iodo-1H-pyrazol-1-yl)benzaldehydeContains iodine; offers different reactivity compared to the brominated variant.
3-(4-Chloro-1H-pyrazol-1-yl)benzaldehydeContains chlorine; alters reactivity patterns significantly compared to iodine.
3,5-Difluoro-4-(4-iodo-1H-pyrazol-1-y)benzaldehydeFluorine substitutions change electronic properties; impacts biological activity.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and iodine atoms may facilitate binding to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzaldehyde Derivatives

The compound is compared with analogs differing in substituent type, position, or heterocyclic moieties (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde Br (C2), 4-I-pyrazole (C6) C₁₀H₆BrIN₂O 375.98* Aldehyde, Pyrazole, Iodine
2-Bromo-6-(piperidin-1-yl)benzaldehyde Br (C2), Piperidine (C6) C₁₂H₁₄BrNO 268.15 Aldehyde, Piperidine
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (C5), F (C4), OH (C2) C₇H₄BrFO₂ 219.01 Aldehyde, Hydroxyl, Fluorine
4-Bromo-2-methoxy-6-(1-phenylbenzimidazol-2-yl)phenol Br (C4), OMe (C2), benzimidazole (C6) C₂₀H₁₄BrN₂O₂ 403.25 Phenol, Benzimidazole, Methoxy
Key Observations:
  • Reactivity : The iodine atom in the pyrazole ring of the target compound offers superior leaving-group ability compared to bromine or fluorine in other analogs, facilitating nucleophilic substitution or cross-coupling reactions .
  • Electronic Effects : The electron-withdrawing aldehyde group in all compounds reduces electron density on the aromatic ring, enhancing electrophilic substitution at meta/para positions.
  • Solubility : Piperidine-containing analogs (e.g., 2-Bromo-6-(piperidin-1-yl)benzaldehyde) exhibit higher solubility in polar solvents due to the basic nitrogen, whereas iodopyrazole derivatives may show lower solubility due to increased molecular weight and halogen bulk .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) LC/MS (m/z)
This compound ~1650 (C=O), ~3150 (C-H aromatic) Aldehyde proton: ~10.1; Pyrazole protons: ~7.5–8.0 Not reported
2-Bromo-6-(piperidin-1-yl)benzaldehyde Not reported Aldehyde: ~9.8; Piperidine: ~1.5–3.5 Not reported
4-Bromo-pyrazol-3-one derivative 1653 (C=O), 3253 (NH) Pyrazole protons: ~7.4–8.1 [M+H]⁺ = 331 (100%)
Notes:
  • The aldehyde proton in all compounds appears downfield (~9.8–10.1 ppm) due to electron withdrawal.
  • Pyrazole or benzimidazole protons resonate in the aromatic region (~7.4–8.1 ppm), with splitting patterns dependent on substitution .

Biological Activity

2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H6BrIN2OC_{10}H_6BrIN_2O. Its structure features a benzaldehyde moiety substituted with bromine and an iodo-pyrazole group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC10H6BrIN2O
CAS Number1936246-71-7
Purity95%

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as effective antitumor agents. Research indicates that pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines through mechanisms such as:

  • Inhibition of Key Oncogenic Pathways : Compounds have shown efficacy against BRAF(V600E), EGFR, and Aurora-A kinase pathways, which are crucial in tumor progression .
  • Synergistic Effects with Chemotherapeutics : Notably, combinations of pyrazole derivatives with standard chemotherapy agents like doxorubicin have demonstrated enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a promising avenue for improving treatment outcomes .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in various models . This activity is particularly relevant in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several bacterial and fungal strains. Pyrazole derivatives have shown:

  • Broad-spectrum Antibacterial Activity : Studies indicate significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for various derivatives have been reported in the range of 0.00390.0039 to 0.0250.025 mg/mL .
  • Antifungal Properties : The compound has also been tested against phytopathogenic fungi, showing moderate to excellent antifungal activity .

Case Study 1: Antitumor Efficacy

A study focused on the effects of a series of pyrazole compounds on breast cancer cell lines demonstrated that those with halogen substitutions (like bromine and iodine) exhibited significantly higher cytotoxicity compared to their unsubstituted counterparts. The combination therapy approach using doxorubicin revealed a synergistic effect, enhancing overall efficacy in resistant cancer types .

Case Study 2: Anti-inflammatory Effects

In a model assessing the inflammatory response induced by lipopolysaccharides (LPS), pyrazole derivatives were shown to effectively reduce nitric oxide production, highlighting their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sequential halogenation and coupling reactions. For example, bromination of a benzaldehyde precursor followed by Suzuki-Miyaura coupling with a pre-iodinated pyrazole moiety can be employed. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as demonstrated in analogous pyrazole-benzaldehyde syntheses .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .

Q. How can spectroscopic techniques distinguish structural isomers or byproducts in this compound?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton appears as a singlet at δ ~10.2 ppm. Pyrazole protons (C4-I and C5-H) show distinct coupling patterns (δ 7.8–8.5 ppm). Bromine and iodine substituents induce deshielding in adjacent protons .
  • GC-MS : Parent ion [M]⁺ at m/z 405 (calculated for C₁₀H₇BrIN₂O). Fragmentation peaks at m/z 287 (loss of I) and 207 (loss of Br) confirm substitution patterns .
  • IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and pyrazole C-N stretches at ~1550 cm⁻¹ .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Skin/Eye Contact : Immediately flush with water for 15 minutes; consult a physician due to potential halogen toxicity .
  • Inhalation : Use fume hoods; compound may release toxic vapors upon decomposition (e.g., HI or HBr gases).
  • Storage : Store in amber vials at 4°C under inert gas (Ar/N₂) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing pathways during iodination of the pyrazole ring?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Use N-iodosuccinimide (NIS) in DMF at 0°C to favor C4-iodination over C5. Monitor regioselectivity via ¹H NMR (C4-I eliminates coupling with adjacent protons) .
  • Catalyst Screening : PdCl₂(dppf) enhances coupling efficiency for bulky substrates (yield >80% vs. 50% with Pd(OAc)₂) .
  • Side Reactions : Minimize aldehyde oxidation by excluding protic solvents (e.g., H₂O) and using radical scavengers (e.g., BHT) .

Q. How should researchers address contradictions in reported spectral data for analogous bromo-iodo benzaldehyde derivatives?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate using multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation). For example, a study on 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde resolved conflicting NMR assignments via single-crystal diffraction .
  • Solvent Effects : Note that chemical shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃). Refer to internal standards (TMS) for consistency .

Q. What strategies improve selectivity in catalytic systems for functionalizing the benzaldehyde moiety without degrading the pyrazole ring?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) before modifying the pyrazole. Deprotect with HCl/THF .
  • Metal-Organic Frameworks (MOFs) : Ce-MOFs enhance aldehyde stability during epoxidation or oxidation, achieving >99% conversion with <5% pyrazole degradation .
  • pH Control : Maintain neutral pH (6–8) to prevent aldehyde enolization or pyrazole ring-opening .

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